anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide
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Overview
Description
Anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide is a heterocyclic compound derived from anthracene It features a unique structure that incorporates a thiadiazine ring fused with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide typically involves the cyclization of anthracene derivatives with appropriate sulfur and nitrogen sources. One common method is the reaction of anthracene-9,10-dione with thiosemicarbazide under acidic conditions, followed by oxidation to form the dioxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding sulfide.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized anthracene derivatives with various substituents.
Scientific Research Applications
Anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide is not fully understood. its biological activity is thought to be mediated through interactions with cellular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific molecular targets, potentially disrupting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Anthracene: A parent compound with a simpler structure.
Anthraquinone: An oxidized derivative of anthracene.
Thiadiazine: A related heterocyclic compound with a different ring structure.
Uniqueness: Anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide is unique due to its fused ring system, which combines the properties of both anthracene and thiadiazine. This fusion imparts distinct electronic and steric characteristics, making it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C14H8N2O3S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
14,14-dioxo-14λ6-thia-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12,15-octaen-8-ol |
InChI |
InChI=1S/C14H8N2O3S/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)20(18,19)16-15-13/h1-7,17H |
InChI Key |
JCSJJWPFNDZCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC=C4S(=O)(=O)N=N3 |
Origin of Product |
United States |
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